N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine: is an organic compound that belongs to the class of dibenzothiepin derivatives It is characterized by a dibenzothiepin core structure with a glycine moiety attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-one with glycine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of biochemical assays or as a probe to study enzyme activities .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a lead compound for drug discovery .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties .
Wirkmechanismus
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 6,11-Dihydrodibenzo(b,e)thiepin-11-one
- 7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol
- Dibenzo(b,e)thiepin-11(6H)-one
Comparison: N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
117125-42-5 |
---|---|
Molekularformel |
C16H15NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)acetic acid |
InChI |
InChI=1S/C16H15NO2S/c18-15(19)9-17-16-12-6-2-1-5-11(12)10-20-14-8-4-3-7-13(14)16/h1-8,16-17H,9-10H2,(H,18,19) |
InChI-Schlüssel |
DONIJYREHKJBCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NCC(=O)O |
Löslichkeit |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.